molecular formula C14H17KN2O11S B12093132 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt

Cat. No.: B12093132
M. Wt: 460.46 g/mol
InChI Key: OWFVRPVXAZQCAE-UHFFFAOYSA-M
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is a synthetic compound widely used in biochemical research. It is a derivative of glucosamine, a naturally occurring amino sugar, and features a nitrophenyl group, an acetamido group, and a sulfate group. This compound is particularly useful in enzymatic studies due to its ability to act as a substrate for various glycosidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using acetyl groups to prevent unwanted reactions.

    Introduction of the Nitrophenyl Group: The protected glucosamine is reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenyl derivative.

    Deprotection: The acetyl groups are removed under acidic or basic conditions to yield the free hydroxyl groups.

    Sulfation: The free hydroxyl groups are then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.

    Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Purification: The product is purified using techniques like crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt undergoes several types of chemical reactions:

    Hydrolysis: Enzymatic or acidic hydrolysis can break the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes like β-glucosidase or acids like hydrochloric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 4-nitrophenol and 2-acetamido-2-deoxy-β-D-glucopyranose.

    Reduction: 4-aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt has numerous applications in scientific research:

    Enzymatic Studies: Used as a substrate to study the activity of glycosidases, particularly β-glucosidase.

    Biochemical Assays: Employed in colorimetric assays to measure enzyme activity, as the release of 4-nitrophenol can be easily detected spectrophotometrically.

    Drug Development: Investigated for its potential in developing inhibitors for glycosidases, which are targets in various diseases.

    Structural Biology: Utilized in crystallography studies to understand enzyme-substrate interactions.

Mechanism of Action

The compound acts as a substrate for glycosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative. The release of 4-nitrophenol, which is yellow, can be monitored spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and sulfate groups.

    4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactose instead of glucose.

    4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar but without the sulfate group.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is unique due to the presence of both the acetamido and sulfate groups, which can influence its reactivity and interactions with enzymes. The sulfate group, in particular, can enhance its solubility and affect its binding affinity to enzymes.

This compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of glycosidases and their inhibitors.

Properties

Molecular Formula

C14H17KN2O11S

Molecular Weight

460.46 g/mol

IUPAC Name

potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1

InChI Key

OWFVRPVXAZQCAE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+]

Origin of Product

United States

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